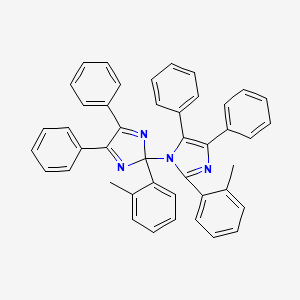
4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole is a complex organic compound with a unique structure characterized by the presence of multiple phenyl and tolyl groups attached to a biimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole typically involves the radical dimerization of 4,5-diphenyl-2-(o-tolyl)imidazole. The reaction is carried out in the presence of potassium ferricyanide and potassium hydroxide in water, under controlled temperature conditions . The resulting solid is then recrystallized from a benzene/ethanol mixture to yield pale-yellow crystals with a high yield of 88% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient recrystallization techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although the specific conditions and products depend on the reagents used.
Substitution: The phenyl and tolyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the phenyl and tolyl rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole has several scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the formation of photopolymers.
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Industry: Used in the production of advanced materials with specific optical properties, such as light-emitting diodes and organic solar cells.
Mechanism of Action
The mechanism of action of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that can initiate polymerization or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the photochemical reaction.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole: This compound is similar in structure but contains chlorophenyl groups instead of tolyl groups.
2,2’-Bis(2-dichlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole: Another similar compound with dichlorophenyl groups.
Uniqueness
4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole is unique due to the presence of o-tolyl groups, which can influence its photophysical properties and reactivity. This makes it particularly useful in applications where specific light absorption and reactivity are desired.
Properties
IUPAC Name |
2-(2-methylphenyl)-1-[2-(2-methylphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZWUSHWRSORQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595562 |
Source


|
| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29864-15-1 |
Source


|
| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


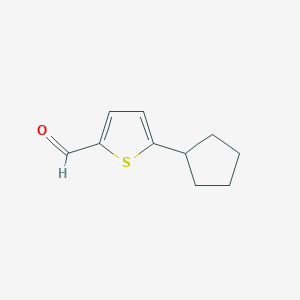

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
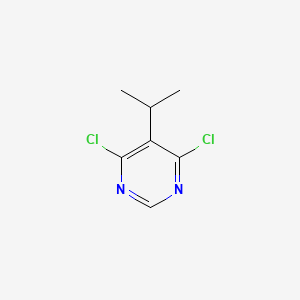
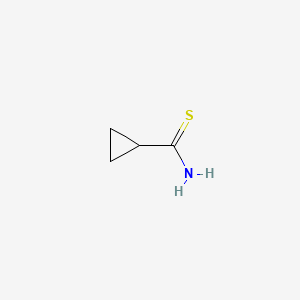
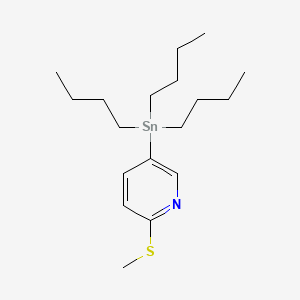
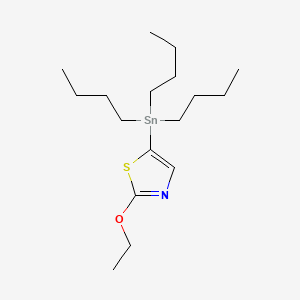
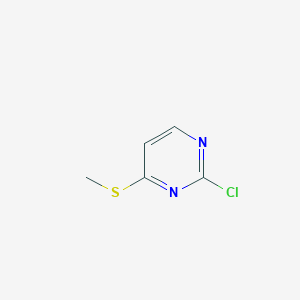


![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)
![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)
